Ethenyl 4-hydroxybenzoate

Description

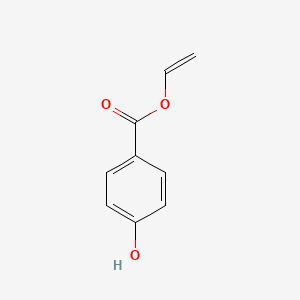

Ethenyl 4-hydroxybenzoate (B8730719) (also known as vinyl 4-hydroxybenzoate) is an organic molecule that merges two key chemical moieties: a reactive vinyl group attached to an ester oxygen and a benzoate (B1203000) ring substituted with a hydroxyl group at the para position. This structure suggests its primary role as a functional monomer in polymer chemistry, where the vinyl group can undergo polymerization and the phenolic hydroxyl group can provide specific properties to the resulting material or serve as a handle for further chemical modification.

Table 1: Chemical Identification of Ethenyl 4-hydroxybenzoate

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonym | Vinyl 4-hydroxybenzoate |

| CAS Number | 46052-16-8 epa.gov |

| DTXSID | DTXSID00516070 epa.gov |

Vinyl esters are a significant class of monomers and reagents in modern organic synthesis. Unlike the more common acrylate (B77674) and methacrylate (B99206) monomers, vinyl esters possess a unique reactivity profile. The polymerization of vinyl esters, such as vinyl acetate (B1210297), is a cornerstone of the polymer industry, leading to materials like poly(vinyl acetate) (PVAc) and, through subsequent hydrolysis, poly(vinyl alcohol) (PVA).

The high reactivity of the propagating radical and the lower reactivity of the monomer in vinyl ester polymerization can lead to a high frequency of chain transfer reactions, which complicates the synthesis of uniform, high molecular weight polymers. mdpi.comresearchgate.net However, the advent of controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has provided powerful tools for engineering poly(vinyl ester)s with well-defined architectures and low dispersity. mdpi.com

Beyond polymerization, vinyl esters serve as versatile building blocks. They are effective partners in transvinylation reactions for the synthesis of other esters and can participate in various transition-metal-catalyzed cross-coupling reactions, acting as green and accessible alternatives to vinyl halides.

The 4-hydroxybenzoate moiety is a fundamental building block in the field of advanced materials, prized for its rigidity, potential for hydrogen bonding, and thermal stability. Its esters, known as parabens (e.g., methylparaben, ethylparaben, butylparaben), are widely recognized for other applications. wikipedia.orgueno-fc.co.jp

In polymer chemistry, 4-hydroxybenzoic acid is a key monomer for producing high-performance liquid crystalline polymers. britannica.com For instance, poly-4-hydroxybenzoate is a highly crystalline polymer composed entirely of aromatic rings linked by ester groups, which results in exceptional thermal stability, not softening below approximately 315 °C (600 °F). britannica.com This makes it suitable for demanding applications like self-lubricating bearings and seals when blended with other materials. britannica.com

Furthermore, the phenolic hydroxyl group is a versatile functional handle. It allows for the incorporation of these derivatives into other polymer backbones, such as polyolefins or polyesters, to impart specific properties like antimicrobial activity or to modify release characteristics in active packaging applications. nih.govfrontiersin.orgnih.gov The synthesis of polymers with pendant 4-hydroxybenzoate groups is an active area of research for creating new functional materials. researchgate.net

While specific published research focusing exclusively on this compound is limited, logical research trajectories can be inferred from its structure and the known chemistry of its components.

Polymer Synthesis and Characterization : A primary research direction would be the homopolymerization of this compound. Studies would likely explore various initiation methods, including free-radical and controlled techniques like RAFT, to synthesize poly(this compound). mdpi.com Key objectives would be to control the molecular weight and dispersity of the polymer and to characterize its physical properties, such as thermal stability and solubility. The resulting polymer, featuring pendant phenolic groups, would be a candidate for applications requiring high-temperature resistance or specific adhesive properties.

Copolymerization for Tunable Properties : A second major trajectory involves the copolymerization of this compound with other commodity monomers like vinyl acetate, styrene (B11656), or various acrylates. researchgate.net This approach would aim to create a new family of copolymers where the ratio of this compound could be varied to systematically tune the material's properties, such as its glass transition temperature, refractive index, and surface energy.

Post-Polymerization Modification : The polymer derived from this compound would be an ideal precursor for creating other functional polymers. For example, the hydrolysis of the ester groups would yield poly(4-vinylphenol), a valuable polymer used in photoresists and other electronic applications. This provides an alternative synthetic route to this important material.

The academic inquiry into this compound is driven by several key objectives aimed at expanding the library of functional monomers and polymers. The overarching goal is to leverage its unique chemical structure to create novel materials with tailored properties.

The primary objectives include:

Developing Novel Functional Polymers : To synthesize and characterize the homopolymer, poly(this compound), and to establish structure-property relationships. This involves understanding how the rigid, hydrogen-bonding capable pendant group influences the polymer's bulk properties, with a hypothesis that it will enhance thermal stability, similar to poly-4-hydroxybenzoate. britannica.com

Creating Versatile Copolymers : To explore the copolymerization of this compound with a range of other vinyl monomers to generate new materials with a spectrum of tunable properties for diverse applications, from specialty coatings to advanced packaging. frontiersin.orgresearchgate.net

Exploring New Synthetic Pathways : To utilize polymers of this compound as platforms for post-polymerization modification, offering new, potentially more efficient routes to valuable polymers like poly(4-vinylphenol).

Investigating Liquid Crystalline Properties : To investigate whether oligomers or polymers of this compound, or its derivatives, exhibit mesomorphic (liquid crystalline) behavior, a known characteristic of many benzoate-containing molecules. oup.com

By pursuing these objectives, the scientific community aims to unlock the full potential of this compound as a versatile building block for the next generation of advanced functional materials.

Structure

3D Structure

Properties

CAS No. |

46052-16-8 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

ethenyl 4-hydroxybenzoate |

InChI |

InChI=1S/C9H8O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2 |

InChI Key |

WKKZXMNRKBVUKQ-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Innovations for Ethenyl 4 Hydroxybenzoate

Conventional Esterification Approaches

Conventional esterification methods are foundational in the synthesis of esters, including ethenyl 4-hydroxybenzoate (B8730719). These approaches typically involve the reaction of a carboxylic acid with an alcohol or a vinyl source.

Direct Condensation Reactions

Direct condensation of 4-hydroxybenzoic acid with a vinyl source represents a straightforward route to ethenyl 4-hydroxybenzoate. This method, in its basic form, involves combining the reactants, often with the removal of a small molecule byproduct like water to drive the reaction to completion. While conceptually simple, this approach may require catalysts or specific conditions to achieve reasonable yields and reaction rates.

Acid-Catalyzed Direct Esterification

The direct esterification of 4-hydroxybenzoic acid can be effectively catalyzed by acids. chemcess.comiajpr.com This process, a classic example of Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. iajpr.comguidechem.com For the synthesis of vinyl esters, this would involve the reaction with a vinyl alcohol equivalent or, more practically, with acetylene (B1199291) gas under acidic conditions. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the vinyl source. The reaction is reversible, and thus, the removal of water is crucial for driving the equilibrium towards the ester product. iajpr.com

Different acid catalysts have been explored to optimize this process. For instance, the use of solid acid catalysts like sulfonic acid resins or zeolites offers advantages such as easier separation from the reaction mixture and reduced corrosion. guidechem.comundip.ac.id Research has shown that the yield of ethyl 4-hydroxybenzoate, a related ester, can reach up to 90.38% using sulfamic acid as a catalyst. guidechem.com Another study reported a yield of 91.5% for the same product using a solid superacid catalyst, highlighting the efficiency of these heterogeneous catalysts. guidechem.com

Table 1: Comparison of Catalysts in the Esterification of 4-Hydroxybenzoic Acid

| Catalyst | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfamic Acid | 4-Hydroxybenzoic Acid & Ethanol | Ethyl 4-hydroxybenzoate | 90.38 | guidechem.com |

| Solid Superacid | 4-Hydroxybenzoic Acid & Ethanol | Ethyl 4-hydroxybenzoate | 91.5 | guidechem.com |

| Neodymium Trioxide | 4-Hydroxybenzoic Acid & Ethanol | Ethyl 4-hydroxybenzoate | 78.4 | guidechem.com |

Dehydration Strategies in Ester Synthesis

Dehydration is a critical component of direct esterification, as the removal of water shifts the reaction equilibrium towards the formation of the ester. iajpr.com In the context of synthesizing vinyl esters, which can be sensitive to the harsh conditions of some dehydration methods, specific strategies are employed. One common laboratory and industrial practice is azeotropic distillation, where a solvent that forms a low-boiling azeotrope with water is used to continuously remove water from the reaction mixture.

Alternative dehydration strategies involve the use of dehydrating agents. For more specialized applications, particularly in the synthesis of complex molecules where mild conditions are paramount, reagents like Martin's sulfurane and the Burgess reagent can be used to facilitate the dehydration of alcohols to alkenes, a reaction conceptually related to the final step of forming the vinyl group in certain synthetic pathways. au.dk Palladium-catalyzed decarbonylative dehydration has also emerged as a method for synthesizing α-vinyl carbonyl compounds from δ-oxocarboxylic acids. nih.gov

Transvinylation and Transesterification Reactions

Transvinylation and transesterification offer alternative and often milder routes to this compound, avoiding the direct use of acetylene or harsh dehydrating conditions.

Enzyme-Catalyzed Transvinylation for Ester Synthesis

Enzymatic catalysis presents a green and highly selective method for ester synthesis. Lipases, in particular, are widely used for their ability to catalyze transesterification reactions under mild conditions. mdpi.com In the context of vinyl ester synthesis, an immobilized lipase (B570770) can catalyze the transfer of a vinyl group from a vinyl donor, such as vinyl acetate (B1210297), to 4-hydroxybenzoic acid. mdpi.com This process, known as transvinylation, is highly chemoselective, meaning the enzyme can specifically target the carboxylic acid group without affecting the phenolic hydroxyl group of 4-hydroxybenzoic acid. The use of immobilized enzymes simplifies product purification as the catalyst can be easily recovered and reused. Research into the enzymatic synthesis of various esters has demonstrated yields ranging from 40% to 85%, depending on the specific substrates and reaction conditions. mdpi.com

Transition Metal-Catalyzed Transvinylation (e.g., Palladium-based systems)

Transition metal catalysts, particularly those based on palladium, have proven to be highly effective in promoting transvinylation reactions. mdpi.com Palladium(II) acetate is a commonly used catalyst for the reaction between a carboxylic acid and a vinyl ether or ester, such as vinyl acetate. mdpi.comasianpubs.org The reaction mechanism is believed to involve an oxypalladation-deoxypalladation sequence. mdpi.com The addition of co-catalysts, such as potassium hydroxide (B78521) or sulfuric acid, can significantly enhance the reaction rate and yield. mdpi.comasianpubs.org For instance, in the transvinylation of hydroxycinnamic acids, the addition of KOH or H₂SO₄ to a palladium(II) acetate catalyst increased the product yield to 96% and 95%, respectively, from 66% with the palladium catalyst alone. asianpubs.org This methodology has been successfully applied to various carboxylic acids, demonstrating its broad utility. mdpi.com Rhodium catalysts have also been shown to effectively catalyze the transvinylation of benzoic acid derivatives with excellent chemoselectivity for the carboxylic acid group over the phenolic hydroxyl group. mdpi.com

Ligand Design and Catalyst Performance Optimization in Transesterification

The synthesis of vinyl esters like this compound via transesterification or transvinylation is highly dependent on the catalytic system employed. Catalyst performance, in turn, is critically influenced by ligand design, which affects the catalyst's stability, activity, and selectivity.

Historically, mercury-based compounds were used for vinyl interchange reactions, but due to their toxicity, the focus has shifted to less hazardous alternatives, primarily palladium-based catalysts. google.comgoogle.com For palladium-catalyzed transvinylation, where a carboxylic acid reacts with vinyl acetate, the design of the ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. google.com Nitrogen-based ligands, such as pyridine, have been shown to stabilize palladium catalysts during vinyl interchange reactions. google.com More advanced systems utilize bidentate ligands complexed with palladium acetate, which have demonstrated efficacy in continuous reactive distillation processes for producing vinyl esters. google.com

Beyond precious metal catalysts, enzymatic catalysis presents a green and highly selective alternative. Enzymes such as Candida antarctica lipase B (CALB) have been successfully used to catalyze the synthesis of bifunctional vinyl ether esters. rsc.org These biocatalysts operate under mild conditions and can achieve high conversion rates, often exceeding 90% in under an hour. rsc.org The performance of these enzymatic catalysts can be optimized by controlling factors like temperature and solvent, with some reactions proceeding effectively in bulk (solvent-free). rsc.org

Optimizing catalyst performance is a systematic process involving several key steps. numberanalytics.com High-throughput screening (HTS) techniques enable the rapid evaluation of a wide array of catalysts and ligands under diverse reaction conditions to identify the most promising candidates. numberanalytics.com Once a lead catalyst is identified, its characterization through techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) provides insights into its structure and morphology, which are vital for understanding and improving its performance. numberanalytics.com Furthermore, ensuring catalyst stability and durability is essential for industrial applications to prevent deactivation from poisoning, sintering, or leaching of the active species. numberanalytics.com

The table below summarizes various catalytic approaches relevant to vinyl ester synthesis.

| Catalyst System | Ligand/Support | Typical Reactants | Key Performance Aspects | Reference(s) |

| Palladium Acetate | Bidentate Ligand | Carboxylic Acid, Vinyl Acetate | Enables continuous process via reactive distillation. | google.com |

| Palladium(II) Complex | Pyridine | Vinyl Ether, Alcohol | Nitrogen ligand stabilizes the catalyst. | google.com |

| Candida antarctica lipase B (CALB) | Immobilized Enzyme | Carboxylic Acid, Vinyl Ether Alcohol | High conversion (>90%) in <1 hr; mild, green conditions. | rsc.org |

| Phosphonium Salts | Alkyl/Aryl Groups | Dialkyl Carbonate, Alcohol | Effective for mono-transesterification under basic conditions. | beilstein-journals.org |

Novel Synthetic Strategies and Process Intensification

Recent advancements in chemical synthesis have focused on process intensification—developing novel methods that are more efficient, safer, and more sustainable than traditional batch processes. These strategies are directly applicable to the synthesis of this compound.

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production. beilstein-journals.org In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. beilstein-journals.orgbeilstein-journals.org This high degree of control can lead to significantly improved yields and selectivities compared to batch reactions. beilstein-journals.org

For vinyl ester synthesis, a continuous process using reactive distillation has been patented. google.com In this setup, the carboxylic acid, vinyl acetate, and a homogeneous palladium-ligand catalyst are fed into a reaction column. google.com As the vinyl ester product is formed, the volatile by-product (acetic acid) and excess vinyl acetate are continuously removed, driving the reaction equilibrium towards the product side. google.com This integration of reaction and separation into a single unit operation is a hallmark of process intensification.

The advantages of flow chemistry for synthesizing complex molecules include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.

Superior Control: Precise manipulation of reaction time, from milliseconds to hours, can enable reactions that are difficult to control in batch, such as those involving unstable intermediates like organolithium compounds. beilstein-journals.org

Improved Purity: The use of packed-bed reactors with polymer-supported reagents or scavengers can eliminate the need for traditional aqueous workups and column chromatography, leading to cleaner product streams. nih.gov

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors. beilstein-journals.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netmdpi.com Unlike conventional heating where heat is transferred slowly from the vessel walls, microwave irradiation directly and uniformly heats the reactants, leading to rapid temperature increases and dramatically reduced reaction times. researchgate.netconicet.gov.ar

MAOS is considered a green chemistry technique because it improves energy efficiency and often leads to higher yields and cleaner reactions with fewer by-products. researchgate.netmdpi.com Many reactions can be performed under solvent-free conditions, further enhancing their environmental credentials. conicet.gov.arunivpancasila.ac.id For instance, the synthesis of various heterocyclic compounds has been achieved with excellent yields in minutes using microwave irradiation, compared to hours required for conventional heating. conicet.gov.ar

While specific literature on the microwave-assisted synthesis of this compound is limited, the successful application of MAOS to other esterification and cyclization reactions suggests its high potential in this area. conicet.gov.arunivpancasila.ac.id The reaction of 4-hydroxybenzoic acid or its derivatives with a vinyl source could be significantly accelerated, potentially in an open-vessel setup to allow for the removal of volatile by-products, thereby driving the reaction to completion. conicet.gov.ar

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. kahedu.edu.inkahedu.edu.in The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

Prevention of Waste: Using highly efficient catalytic methods, such as the enzymatic synthesis with CALB, minimizes the formation of waste products and improves atom economy. rsc.orgkahedu.edu.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. kahedu.edu.inkahedu.edu.in Transvinylation reactions are inherently atom-economical.

Use of Renewable Feedstocks: The starting material, 4-hydroxybenzoic acid, can be synthesized from bio-based sources. mdpi.comresearchgate.net For example, engineered microbes can produce 4-hydroxybenzoate from renewable feedstocks like glycerol. researchgate.net This bio-based approach reduces reliance on petrochemicals. kahedu.edu.in

Use of Catalysis: As discussed previously, the use of selective catalytic reagents (e.g., enzymes, palladium complexes) is superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled. google.comrsc.orgkahedu.edu.in

Safer Solvents and Auxiliaries: Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. kahedu.edu.in Enzymatic synthesis of vinyl esters has been shown to be effective in various organic solvents as well as in bulk (solvent-free). rsc.org Water is also explored as a green solvent for many organic reactions. indianchemicalsociety.com

Eliminating organic solvents is a key goal of green chemistry, as they often contribute the most to the environmental impact and cost of a process. kahedu.edu.in Solvent-free reaction systems reduce waste, simplify purification, and can lower energy consumption.

Several of the novel synthetic strategies discussed are amenable to solvent-free conditions:

Microwave-Assisted Synthesis: Many MAOS procedures are performed "neat" or under solvent-free conditions, where the reactants themselves absorb the microwave energy. univpancasila.ac.idindianchemicalsociety.com

Enzymatic Catalysis: Lipase-catalyzed synthesis of vinyl esters can be performed in bulk, using one of the liquid reactants as the reaction medium. rsc.org This approach was successful for producing various vinyl ether esters with high yields. rsc.org

Solid-State Reactions: In some cases, reactions can be carried out by grinding solid reactants together, sometimes with a catalytic amount of a liquid to facilitate interaction.

For this compound, a solvent-free transesterification reaction catalyzed by an immobilized enzyme or conducted under microwave irradiation presents a highly attractive and sustainable synthetic route.

Advanced Purification and Isolation Techniques for Research-Grade Material

Achieving research-grade purity (>99%) for this compound requires a combination of advanced purification and analytical techniques. The optimal strategy often involves multiple steps to remove unreacted starting materials, catalyst residues, and reaction by-products.

A typical multi-step purification process might include:

Catalyst Removal: If a homogeneous catalyst like a palladium complex is used, it must be thoroughly removed. This can be achieved through filtration over a scavenger resin or by precipitation and filtration. For heterogeneous or immobilized catalysts, simple filtration is often sufficient. rsc.orgresearchgate.net

Extraction: Liquid-liquid extraction can be used as an initial cleanup step to separate the product from water-soluble or acid/base-soluble impurities. google.com For instance, after neutralizing the reaction mixture, an organic solvent can be used to extract the vinyl ester. google.com

Chromatography: For obtaining high-purity material, column chromatography is indispensable. researchgate.net Normal-phase flash chromatography using a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate/heptane is a common choice for purifying vinyl esters and related compounds. researchgate.netuva.nlacs.org The choice of eluent is critical for achieving good separation.

Crystallization/Recrystallization: As this compound is a solid at room temperature, crystallization is a powerful final purification step. uva.nl Dissolving the semi-purified product in a suitable hot solvent and allowing it to cool slowly can yield high-purity crystals, leaving impurities behind in the mother liquor. google.comgoogle.com The product can be recovered by filtration and dried under vacuum. google.com

Distillation: If impurities are significantly more or less volatile than the product, vacuum distillation or flash distillation could be employed, although this is more common for liquid products. google.com

The purity of the final product must be verified using high-resolution analytical methods. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a standard technique for assessing the purity of vinyl esters. researchgate.net For detailed analysis of impurities, Microemulsion Electrokinetic Chromatography (MEEKC) has been shown to be a selective and quantitative method for 4-hydroxybenzoates and their degradation products. nih.gov

The table below outlines common purification techniques applicable to this compound.

| Technique | Purpose | Typical Conditions/Reagents | Reference(s) |

| Column Chromatography | Primary purification to separate product from starting materials and by-products. | Silica gel stationary phase; eluent systems like PE/EtOAc or Heptane/EtOAc. | researchgate.netuva.nlacs.org |

| Recrystallization | Final purification step to achieve high purity; removes trace impurities. | Dissolution in a hot solvent (e.g., methanol, ethanol) followed by slow cooling. | google.comgoogle.comacs.org |

| Liquid-Liquid Extraction | Initial workup to remove water-soluble or pH-sensitive impurities. | Organic solvent (e.g., ethyl acetate, chloroform) and aqueous washes (e.g., NaHCO₃, brine). | google.comgoogle.com |

| Filtration | Removal of heterogeneous catalysts or precipitated solids. | Standard laboratory filtration apparatus. | rsc.orgresearchgate.net |

| Analytical Chromatography | Purity assessment and impurity profiling. | Reverse-Phase HPLC; Microemulsion Electrokinetic Chromatography (MEEKC). | researchgate.netnih.gov |

Mechanistic Investigations of Ethenyl 4 Hydroxybenzoate Reactivity

Hydrolytic Stability and Kinetic Studies

The stability of the ester bond in Ethenyl 4-hydroxybenzoate (B8730719) is a critical factor, with hydrolysis leading to the formation of 4-hydroxybenzoic acid and acetaldehyde (B116499). The kinetics and mechanisms of this breakdown are highly dependent on environmental factors such as pH, temperature, and the presence of biocatalysts.

pH-Dependent Hydrolysis Mechanisms and Rates

The hydrolysis of carboxylic acid esters like ethenyl 4-hydroxybenzoate can proceed through different mechanisms depending on the pH of the aqueous solution. ucalgary.ca These reactions are broadly categorized as base-catalyzed, acid-catalyzed, and neutral hydrolysis. nist.gov

Under acidic conditions, the hydrolysis mechanism is essentially the reverse of a Fischer esterification. ucalgary.cachemistrysteps.com The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as a water molecule, can then attack the activated carbonyl carbon, leading to a tetrahedral intermediate. ucalgary.ca Following a series of proton transfer steps, the vinyl alcohol is eliminated as a leaving group, and the catalyst is regenerated. Unlike base-catalyzed hydrolysis, this process is an equilibrium, and the reaction can be driven towards completion by using a large excess of water. chemistrysteps.com

Temperature Effects on Hydrolytic Degradation Pathways

Temperature is a critical factor influencing the rate of hydrolytic degradation. The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation, which demonstrates that for many reactions, the rate can double or triple for each 10°C increase in temperature. researchgate.net For the hydrolysis of vinyl ester resins, an increase in temperature from 20°C to 80°C leads to a rapid, exponential increase in the reaction/degradation rate. researchgate.net

The effect of temperature on reaction kinetics is quantified by the activation energy (Ea), a parameter in the Arrhenius equation. acs.org Studies on the acid hydrolysis of related p-hydroxybenzoate esters have determined activation energies, providing insight into the energy barrier of the reaction. rsc.org For instance, the activation energy for the decomposition of vinyl ester resins has been calculated to be in the range of 24-32 kcal/mol. cnrs.fr In another study, the hydrolysis of a vinyl polymer at temperatures between 150°C and 200°C was analyzed using the Arrhenius equation to determine an activation energy of 193 kJ·mol⁻¹ for the degradation of the pendant ester groups. acs.org

Elevated temperatures not only accelerate the rate of hydrolysis but can also influence the degradation pathway. In studies of glass fiber reinforced vinyl ester composites, exposure to high temperatures in aqueous environments led to significant degradation, attributed to the hydrolysis of the ester matrix. nist.gov For some polymeric systems, an initial increase in the glass transition temperature (Tg) is observed upon exposure to heat and water, which is consistent with hydrolytic degradation and the subsequent dissolution of hydrolyzed segments. nist.gov

Table 1: Activation Energies for Hydrolysis of Related Ester Compounds

| Compound Type | Condition | Activation Energy (Ea) | Reference |

| Vinyl Ester Resins | Decomposition | 24.18 - 32.27 kcal/mol | cnrs.fr |

| Poly-MBDO (Vinyl Polymer) | Pendant Group Hydrolysis | 193 kJ·mol⁻¹ | acs.org |

| Ethyl p-Hydroxybenzoate | Acid Hydrolysis | 16,130 cal/mol | rsc.org |

Enzymatic Hydrolysis Mechanisms (e.g., esterase activity)

Esterases (carboxyl ester hydrolases) are enzymes capable of catalyzing the hydrolysis of ester bonds. This biocatalytic pathway is a key degradation mechanism for compounds like this compound in biological systems. The enzymatic reaction typically proceeds via the hydrolysis of the ester linkage to yield 4-hydroxybenzoic acid and the corresponding alcohol (in this case, vinyl alcohol, which tautomerizes to acetaldehyde). nih.gov

Specific research has identified esterases with activity towards substrates structurally related to this compound. An Enterobacter cloacae strain, isolated from a supplement preserved with parabens (alkyl 4-hydroxybenzoates), demonstrated the ability to rapidly hydrolyze these esters to 4-hydroxybenzoic acid as the first step in their degradation. nih.govnih.gov The enzyme from a sonicated culture was highly efficient, hydrolyzing 6.6 mM of methylparaben within 15 minutes. nih.gov

Furthermore, studies on other bacterial enzymes have shown a broad substrate range that includes vinyl esters. An esterase (Est_1092) from Lactobacillus plantarum and another novel esterase (Tan410) from a soil metagenomic library were both found to hydrolyze not only various phenolic esters like methyl 4-hydroxybenzoate but also vinyl benzoate (B1203000). nih.gov This demonstrates that esterases exist in nature that can effectively cleave the vinyl ester bond. Lipases, a subclass of esterases, are also active on solutions of short-chain vinyl esters. researchgate.net The mechanism of these hydrolases typically involves an active site serine residue that acts as a nucleophile to attack the ester's carbonyl carbon, leading to the cleavage of the ester bond.

Table 2: Documented Enzymatic Activity on Structurally Related Esters

| Enzyme Source | Substrates Hydrolyzed | Products | Reference |

| Enterobacter cloacae strain EM | Methyl-, Ethyl-, Propyl-paraben | 4-Hydroxybenzoic acid, corresponding alcohol | nih.govnih.gov |

| Lactobacillus plantarum (Est_1092) | Vinyl benzoate, Methyl 4-hydroxybenzoate | Benzoic acid, 4-Hydroxybenzoic acid | nih.gov |

| Soil Metagenomic Library (Tan410) | Vinyl benzoate, Methyl 4-hydroxybenzoate | Benzoic acid, 4-Hydroxybenzoic acid | nih.gov |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. These reactions, such as etherification and acylation, can alter the molecule's physical and chemical properties while potentially leaving the vinyl ester group intact if conditions are carefully controlled.

Etherification and Alkylation Reactions for Functionalization

The phenolic hydroxyl group can undergo etherification, a common reaction for phenols. One of the most well-known methods is the Williamson etherification, which has been used for the synthesis of derivatives of the closely related compound, 4-vinylphenol (B1222589) (4-hydroxystyrene). researchgate.net This reaction typically involves deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form an ether. This strategy has been applied to synthesize monomers like 1-((6-Bromohexyl)oxy)-4-vinylbenzene from 4-vinylphenol. researchgate.net

Alkylation of the phenolic hydroxyl group is another important functionalization strategy. In studies involving poly(4-hydroxystyrene), a polymeric analogue, the phenolic groups can be alkylated. google.com Model studies on the acid-catalyzed crosslinking of poly(4-hydroxystyrene) show that both O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) can occur. acs.org These reactions demonstrate that the phenolic hydroxyl is a reactive handle for introducing new alkyl groups into the molecule's structure. Such modifications can be used to tune properties like solubility or to prepare more complex monomers for polymerization. researchgate.net

Acylation and Other Derivatization Strategies

Acylation of the phenolic hydroxyl group is a classical derivatization strategy that converts the phenol into a new ester. nih.govresearchgate.net This reaction can be achieved using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base. researchgate.netresearchgate.net For example, the synthesis of poly(4-acetoxystyrene) is achieved through the acetylation of poly(4-hydroxystyrene). researchgate.net Applying this to this compound would result in a molecule with two different ester functionalities. This type of derivatization is frequently employed to create prodrugs or to protect the hydroxyl group during other synthetic transformations. nih.gov

A wide range of derivatizing agents can be used to modify hydroxyl groups to enhance properties for analysis or to build more complex molecules. researchgate.net Besides acylation, other strategies include reactions with isocyanates to form carbamates or with sulfonyl chlorides to form sulfonate esters. researchgate.net These derivatization reactions highlight the versatility of the phenolic hydroxyl group as a point for chemical modification to create a diverse array of functionalized molecules from the this compound scaffold.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The reactivity of this compound is significantly modulated by hydrogen bonding. The molecule possesses both a hydrogen bond donor (the phenolic hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen). This duality allows for the formation of intricate intermolecular hydrogen bonding networks. nih.govnih.gov

In the solid state, molecules like methyl 4-hydroxybenzoate, a close analog, are known to form extensive three-dimensional frameworks through O-H⋯O hydrogen bonds. nih.gov These interactions create specific supramolecular structures, or synthons, which can influence the accessibility of reactive sites. nih.gov The formation of such hydrogen bonds can alter the electronic properties of the molecule. For instance, donation of a hydrogen bond by the phenolic -OH group can increase the electron density of the oxygen atom it interacts with, potentially affecting the nucleophilicity of the aromatic ring or the reactivity of the ester group. tue.nl

The strength and nature of these hydrogen bonds are pivotal in catalysis and reaction control. wikipedia.orguni-regensburg.de In solution, the solvent can compete for hydrogen bonding sites, influencing the equilibrium between different conformational states and, consequently, the molecule's reactivity. For example, in a protic solvent, the solvent molecules can form hydrogen bonds with both the hydroxyl and carbonyl groups, which can stabilize the ground state and potentially increase the activation energy for certain reactions. Conversely, in a non-polar solvent, intermolecular self-association through hydrogen bonding is more likely, which could pre-organize the molecules for specific reactions like polymerization.

The influence of hydrogen bonding on reactivity can be summarized as follows:

Electronic Modulation: Hydrogen bonding can alter the electron density distribution within the molecule. Deprotonation or even partial polarization of the phenolic O-H bond through hydrogen bonding increases the electron-donating ability of the hydroxyl group, thereby enhancing the nucleophilicity of the aromatic ring towards electrophiles. rsc.orgnih.gov

Steric Shielding: The formation of a hydrogen-bonded network can sterically hinder the approach of reactants to specific sites on the molecule.

Substrate Orientation: In catalyzed reactions, hydrogen bonding can play a crucial role in orienting the substrate within the catalyst's active site, leading to enhanced selectivity and reaction rates. wikipedia.org

Reactions of the Ethenyl (Vinyl) Moiety

The vinyl group of this compound is an active site for a variety of addition and polymerization reactions. Its reactivity is governed by the electronic effects of the adjacent ester oxygen.

Electrophilic and Nucleophilic Addition Reactions Across the Double Bond

The vinyl group, being part of a vinyl ester, has its electron density influenced by the electron-withdrawing nature of the acyl group. This makes its reactivity distinct from simple alkenes.

Electrophilic Addition: Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich double bond. numberanalytics.comnumberanalytics.com The general mechanism proceeds through a carbocation intermediate. libretexts.orgyoutube.comsavemyexams.com For this compound, the reaction would proceed as follows:

The electrophile (E⁺) attacks the π-bond of the vinyl group, leading to the formation of a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the addition.

The nucleophile (Nu⁻) then attacks the carbocation, forming the final addition product.

Due to the oxygen atom attached to the vinyl group, the carbocation formed at the α-carbon is stabilized by resonance. However, the electron-withdrawing effect of the para-substituted benzoyl group deactivates the double bond towards electrophilic attack compared to a simple alkene.

Interactive Table: Predicted Products of Electrophilic Addition

| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 1-bromoethyl 4-hydroxybenzoate |

| H₂O (acid-catalyzed) | H⁺ | H₂O | Acetaldehyde and 4-hydroxybenzoic acid (via hydrolysis of the intermediate hemiacetal) |

Nucleophilic Addition: While less common for alkenes, the electron-withdrawing nature of the ester group can make the double bond susceptible to nucleophilic attack, particularly in conjugate addition-type reactions, although this is more characteristic of α,β-unsaturated carbonyl systems. science.govlibretexts.org In specific cases, highly reactive nucleophiles can add across the double bond. science.gov The reaction is often catalyzed and may involve the formation of an intermediate carbanion.

Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

The vinyl group of this compound can participate in cycloaddition reactions, which are powerful methods for forming cyclic structures. mdpi.com

Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgucalgary.ca The vinyl group in this compound can act as a dienophile. The electron-withdrawing ester group makes it an electron-deficient dienophile, which reacts readily with electron-rich dienes in a "normal-demand" Diels-Alder reaction. ucalgary.caimperial.ac.uk The reaction is typically stereospecific. ucalgary.cauc.pt

Example: The reaction of this compound with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to proceed efficiently to yield a cyclohexene (B86901) derivative. The reversibility of some Diels-Alder reactions at high temperatures, known as the retro-Diels-Alder reaction, is also a notable characteristic. masterorganicchemistry.com

[2+2] Cycloaddition: This reaction involves the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. pku.edu.cn These reactions are often promoted photochemically or by specific catalysts. nih.gov The intramolecular [2+2] cycloaddition of ene-ketenes is an example of the versatility of this reaction type. pku.edu.cn While less common than the Diels-Alder reaction for simple alkenes, the electronic nature of the vinyl ester could make it a suitable partner in certain catalyzed [2+2] cycloadditions. mdpi.comrsc.org

Cross-Linking Potential of the Vinyl Group

The presence of the vinyl group imparts the ability for this compound to undergo polymerization. This can be initiated by radical, cationic, or anionic initiators. In the context of polymer chemistry, this monomer can be used to form homopolymers or be incorporated into copolymers with other vinyl monomers.

The bifunctional nature of the molecule (a polymerizable vinyl group and a reactive phenolic hydroxyl group) gives it significant potential as a cross-linking agent. After polymerization through the vinyl groups to form a linear polymer, the pendant 4-hydroxyphenyl groups can undergo further reactions. For example, they could react with cross-linking agents like formaldehyde (B43269) or epoxides, leading to the formation of a three-dimensional polymer network. This cross-linking would impart enhanced thermal stability, mechanical strength, and chemical resistance to the resulting material.

Aromatic Ring Reactivity and Functionalization

The benzene (B151609) ring of this compound is substituted with two groups: a hydroxyl group (-OH) and a vinyloxycarbonyl group (-O-CO-CH=CH₂). Their electronic effects dictate the reactivity and regioselectivity of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egnptel.ac.inlibretexts.org The outcome of the reaction on a substituted benzene ring is determined by the directing effects of the substituents already present. wikipedia.org

Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org

Ester (-O-CO-R) group: This group is deactivating and a meta-director. The carbonyl group withdraws electron density from the ring, making it less nucleophilic. wikipedia.org

In this compound, these two groups are para to each other. The powerful activating and directing effect of the hydroxyl group overwhelmingly dominates the deactivating effect of the ester group. issr.edu.kh Therefore, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group (and meta to the ester group).

Interactive Table: Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ or Br₂ in a polar solvent | Br⁺ | Ethenyl 3-bromo-4-hydroxybenzoate and Ethenyl 3,5-dibromo-4-hydroxybenzoate |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ | Ethenyl 4-hydroxy-3-nitrobenzoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-hydroxy-3-sulfobenzoic acid ethenyl ester |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | Generally low yielding due to deactivation by the ester and potential complexation of the catalyst with the hydroxyl and carbonyl groups. libretexts.org |

The high reactivity conferred by the phenol group means that reactions like bromination may proceed even without a Lewis acid catalyst and can be difficult to stop at monosubstitution, often leading to the dibrominated product. issr.edu.kh For reactions like Friedel-Crafts, the presence of the deactivating ester group and the Lewis basic hydroxyl and carbonyl groups, which can coordinate to the Lewis acid catalyst, often inhibits the reaction. libretexts.org

Halogenation and Nitration Strategies

The aromatic core of this compound is susceptible to electrophilic aromatic substitution reactions, primarily governed by the directing effects of the hydroxyl (-OH) and the ethenylcarboxy (-O-CO-CH=CH₂) groups. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions. libretexts.org Conversely, the ester group is a deactivating group, which also directs incoming electrophiles to the meta position relative to itself, which corresponds to the ortho positions relative to the hydroxyl group. The strong activating effect of the hydroxyl group typically dominates, leading to substitution at positions 3 and 5.

Halogenation

The halogenation of 4-hydroxybenzoate derivatives, such as the methyl ester, has been documented. For instance, the bromination of methyl 4-hydroxybenzoate can yield methyl 3,5-dibromo-4-hydroxybenzoate. rsc.org This suggests that this compound would likely undergo a similar reaction. The process involves treating the compound with a halogenating agent, such as bromine (Br₂) or chlorine (Cl₂), often in the presence of a Lewis acid catalyst, though the highly activated ring may not require one. Enzymatic halogenation of 4-hydroxybenzoate to 3-bromo-4-hydroxybenzoate has also been demonstrated using flavin-dependent halogenases, highlighting a biochemical approach to this transformation. nih.gov

The general mechanism for electrophilic halogenation involves the attack of the electron-rich aromatic ring on the electrophilic halogen species (e.g., Br⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the halogenated product. Given the directing effects of the hydroxyl group, the primary products expected from the monohalogenation of this compound are ethenyl 3-chloro-4-hydroxybenzoate and ethenyl 3-bromo-4-hydroxybenzoate. Dihalogenation at positions 3 and 5 is also highly probable under appropriate reaction conditions.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring and is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov For phenolic compounds, the reaction conditions must be carefully controlled to prevent oxidation of the ring. The nitration of 4-hydroxybenzoic acid and its esters has been studied, providing a model for the reactivity of this compound. google.comaalto.fi

Research on the nitration of methyl 4-hydroxybenzoate has shown that the reaction can proceed efficiently under continuous flow conditions. aalto.fi This method offers enhanced safety and control over the reaction parameters. The hydroxyl group's strong ortho, para-directing influence favors the formation of the 3-nitro derivative. Indeed, the synthesis of 4-hydroxy-3-nitrobenzoic acid from 4-hydroxybenzoic acid is a well-established process. google.com The presence of a vinyl group in a related structure, p-vinylphenyl-3-nitroso-4-hydroxybenzoate, found in the natural product ferroverdin A, further suggests that the vinyl ester functionality is compatible with electrophilic substitution on the aromatic ring. nih.gov

The table below summarizes representative conditions for the nitration of a 4-hydroxybenzoate derivative, which can be extrapolated to this compound.

| Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid | 25-35% HNO₃, Sodium Nitrite (catalyst) | Water/Nitric Acid | 20-40 | 4-Hydroxy-3-nitrobenzoic acid | High | google.com |

| Methyl 4-hydroxybenzoate | Nitric Acid | - | - | Methyl 4-hydroxy-3-nitrobenzoate | - | aalto.fi |

Metal-Catalyzed Coupling Reactions on the Aromatic Core

The functionalization of the aromatic core of this compound can be further extended through metal-catalyzed cross-coupling reactions. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch To utilize these reactions, the aromatic ring of this compound must first be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate, which can participate in the catalytic cycle. This initial step is achieved through the halogenation strategies discussed in the previous section. Once halogenated, ethenyl 3-halo-4-hydroxybenzoate can serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgharvard.eduorganic-chemistry.org This reaction is widely used to form biaryl structures. For instance, ethenyl 3-bromo-4-hydroxybenzoate could be coupled with a variety of arylboronic acids to generate a diverse library of 3-aryl-4-hydroxybenzoate derivatives.

The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated this compound. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. organic-chemistry.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orguwindsor.ca A halogenated this compound could be coupled with various alkenes to introduce new unsaturated side chains at the 3-position. For example, reaction with an acrylate (B77674) ester would yield a cinnamic acid derivative. The Heck reaction typically proceeds with trans selectivity in the newly formed double bond. organic-chemistry.org

The table below summarizes general conditions for these palladium-catalyzed coupling reactions, which would be applicable to a halogenated derivative of this compound.

| Reaction | Coupling Partners | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, DMF, Water | libretexts.orgorganic-chemistry.orgscirp.org |

| Heck-Mizoroki | Aryl Halide + Alkene | Pd(OAc)₂ or PdCl₂ with Phosphine Ligands | Et₃N, K₂CO₃, or NaOAc | DMF, Acetonitrile (B52724), Toluene | organic-chemistry.orguwindsor.cantu.edu.sg |

These metal-catalyzed strategies significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents onto the aromatic core, thereby enabling the creation of novel compounds with potentially diverse applications.

Polymerization Studies and Advanced Polymeric Architectures from Ethenyl 4 Hydroxybenzoate

Homopolymerization of Ethenyl 4-hydroxybenzoate (B8730719)

The synthesis of homopolymers from ethenyl 4-hydroxybenzoate can be achieved through several polymerization methodologies, each offering distinct levels of control over the polymer's molecular weight, architecture, and properties.

Free Radical Polymerization Kinetics and Mechanisms

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. For monomers like 4-acetoxystyrene (B54282), FRP proceeds readily. The polymerization is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. acs.org The resulting polymer, poly(4-acetoxystyrene), can be subsequently hydrolyzed to poly(4-hydroxystyrene). acs.org

The kinetics of the free radical polymerization of styrene (B11656) derivatives are influenced by the nature of the substituent on the aromatic ring. Monomers with electron-withdrawing substituents generally polymerize faster than those with electron-donating substituents. acs.org The acetoxy group in 4-acetoxystyrene is considered to be moderately electron-withdrawing, which influences the reactivity of the vinyl group. The polymerization rate in FRP is typically first order with respect to the monomer concentration and to the square root of the initiator concentration. youtube.com The termination of growing polymer chains occurs primarily through bimolecular recombination or disproportionation. metu.edu.tr

Controlled/Living Radical Polymerization (CLRP) Techniques (e.g., RAFT, ATRP, NMP)

To achieve better control over the polymerization process, controlled/living radical polymerization (CLRP) techniques have been successfully applied to monomers like 4-acetoxystyrene. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

Atom Transfer Radical Polymerization (ATRP): ATRP has been effectively used for the polymerization of 4-acetoxystyrene. nih.govchemicalbook.com This technique involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex, typically a copper halide complexed with a nitrogen-based ligand. The polymerization of 4-acetoxystyrene via ATRP can be conducted under controlled conditions to yield well-defined polymers. nih.gov For instance, surface-initiated ATRP of 4-acetoxystyrene has been employed to create polymer brushes with a high concentration of phenolic hydroxyl groups after hydrolysis. nih.gov The polymerization conditions, including temperature, duration, monomer concentration, and catalyst-to-monomer ratio, are crucial for achieving good control. nih.gov

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | PDI (Mw/Mn) | Reference |

| 4-Acetoxystyrene | Immobilized initiator | CuBr/Me4Cyclam | DMF | 60 | - | nih.gov |

| 4-Acetoxystyrene | - | - | - | - | < 1.36 | researchgate.net |

Nitroxide-Mediated Polymerization (NMP): NMP is another powerful CLRP technique that has been used for the "living" free radical polymerization of 4-acetoxystyrene. acs.orgacs.org This method utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), to reversibly cap the growing polymer chains. acs.org The polymerization can be initiated using either a unimolecular initiator or a bimolecular system consisting of a conventional radical initiator and a nitroxide. acs.org NMP of 4-acetoxystyrene allows for the synthesis of well-defined poly(4-acetoxystyrene) with narrow polydispersity, which can then be converted to poly(4-hydroxystyrene). acs.orgacs.org

| Monomer | Initiating System | Temp (°C) | PDI (Mw/Mn) | Reference |

| 4-Acetoxystyrene | TEMPO/BPO | 125-130 | Low | acs.org |

| 4-Acetoxystyrene | Unimolecular initiator (TEMPO-based) | 125-130 | Low | acs.org |

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers. While specific studies on the RAFT polymerization of this compound are scarce, the RAFT polymerization of vinyl esters, in general, has been extensively reviewed. researchgate.net The choice of the RAFT agent is critical for controlling the polymerization of vinyl esters. researchgate.net For the related monomer, 4-acetoxystyrene, RAFT polymerization has been successfully demonstrated. researchgate.net

Cationic Polymerization Pathways and Characteristics

Cationic polymerization is a suitable method for vinyl monomers with electron-donating substituents. However, the acetoxy group in 4-acetoxystyrene is electron-withdrawing, which generally disfavors conventional cationic polymerization. Despite this, living cationic polymerization of 4-acetoxystyrene has been achieved using specific initiating systems. researchgate.netresearchgate.net For instance, a dicumyl chloride (DCC)/SnCl₄/n-Bu₄NBr initiating system in CH₂Cl₂ at -15 °C has been used to conduct the living cationic polymerization of 4-acetoxystyrene, yielding polymers with low polydispersity (Mw/Mn = 1.3). researchgate.net The presence of a proton trap like 2,6-di-tert-butylpyridine (B51100) (DTBP) is often necessary to inhibit initiation by impurity moisture. researchgate.net The kinetics of the polymerization can be optimized to control the reaction rate. researchgate.net

| Monomer | Initiating System | Solvent | Temp (°C) | PDI (Mw/Mn) | Reference |

| 4-Acetoxystyrene | Dicumyl chloride/SnCl₄/n-Bu₄NBr | CH₂Cl₂ | -15 | 1.3 | researchgate.net |

| 4-Acetoxystyrene | 1-Phenylethyl chloride/SnCl₄/n-Bu₄NBr | CH₂Cl₂ | -15 | - | researchgate.net |

Anionic and Coordination Polymerization Methodologies

Direct anionic polymerization of this compound is challenging due to the presence of the acidic phenolic proton in the parent molecule, 4-hydroxystyrene, which would terminate the anionic chain carrier. Therefore, protection of the hydroxyl group is necessary. While there is no direct report on the anionic polymerization of this compound, studies on the anionic polymerization of protected 4-hydroxystyrene derivatives, such as tert-butyl 4-vinylbenzoate, provide valuable insights. acs.org The anionic polymerization of such protected monomers can proceed in a living manner, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. jst.go.jp

Coordination polymerization of this compound is not a commonly reported method. This technique is typically employed for nonpolar monomers like olefins and dienes using transition metal catalysts. The polar nature of the benzoate (B1203000) group would likely interfere with the coordination catalyst.

Copolymerization with Other Vinyl Monomers

Copolymerization of this compound with other vinyl monomers is a key strategy to tailor the properties of the resulting materials. The incorporation of different monomer units allows for the fine-tuning of properties such as glass transition temperature, solubility, and chemical reactivity.

Determination of Reactivity Ratios and Copolymer Composition

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r₁ and r₂). The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus the other monomer (cross-propagation). researchgate.net

For the copolymerization of 4-acetoxystyrene (M₁) with various comonomers (M₂), reactivity ratios have been determined. For example, in the copolymerization with styrene, the reactivity ratios are r₁(4-acetoxystyrene) = 1.02 and r₂(styrene) = 0.80. sigmaaldrich.com These values, being close to unity, suggest that the two monomers have similar reactivities towards the growing polymer chains, leading to the formation of a random copolymer. In the case of copolymerization with methyl methacrylate (B99206), the reactivity ratios are r₁(4-acetoxystyrene) = 0.76 and r₂(methyl methacrylate) = 0.88, again indicating a tendency for random copolymerization. sigmaaldrich.com When copolymerized with maleic anhydride (B1165640), the reactivity ratios are both zero, which is characteristic of a system that forms a perfectly alternating copolymer. sigmaaldrich.com

The study of statistical copolymerization of 4-acetoxystyrene with a range of other vinyl monomers, including 4-tert-butylstyrene, various methacrylates, and benzyl (B1604629) methacrylate, has been conducted to understand the influence of copolymer composition on physical properties like the glass transition temperature. digitellinc.com

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type | Reference |

| 4-Acetoxystyrene | Styrene | 1.02 | 0.80 | Random | sigmaaldrich.com |

| 4-Acetoxystyrene | Methyl Methacrylate | 0.76 | 0.88 | Random | sigmaaldrich.com |

| 4-Acetoxystyrene | Maleic Anhydride | 0 | 0 | Alternating | sigmaaldrich.com |

| Styrene | 4-Vinylpyridine | 0.335 | 0.700 | - | metu.edu.tr |

These reactivity ratios are crucial for predicting the microstructure of the copolymer and for designing materials with specific properties.

Synthesis of Random and Alternating Copolymers

The synthesis of copolymers from this compound, also known as 4-vinylphenyl-4-hydroxybenzoate, can be approached through various polymerization techniques to achieve either random or alternating arrangements of the monomer units. The choice of comonomer and polymerization method is crucial in determining the final polymer architecture and properties.

Random Copolymers: Random copolymers are synthesized when the reactivity ratios of the two monomers are close to one, or more commonly, through free radical polymerization where control over the sequence is limited. For this compound, copolymerization with common vinyl monomers like styrene or acrylates can lead to random copolymers. For instance, random copolymers of styrene and 4-vinyl phenol (B47542), a structurally similar monomer, have been synthesized by bulk copolymerization using an initiator like azobisisobutyronitrile (AIBN), followed by hydrolysis. ustc.edu.cn This method provides a pathway to polymers where the distribution of the functional hydroxybenzoate groups is statistically distributed along the polymer chain. Controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed to synthesize random copolymers with better control over molecular weight and dispersity. nih.gov

Alternating Copolymers: Achieving a perfectly alternating structure typically requires specific monomer pairs where the cross-propagation is significantly favored over homo-propagation. This is often observed in systems with strong electron-donating and electron-accepting monomers. scielo.br this compound, with its vinyl group, can be copolymerized with electron-deficient monomers like maleic anhydride or its derivatives to promote alternation. cmu.edu RAFT polymerization has been shown to be an effective method for synthesizing well-defined alternating copolymers of hydroxy-functionalized vinyl ethers with maleimides, suggesting a viable route for this compound as well. nih.gov The synthesis of alternating copolymers often results in materials with distinct properties compared to their random counterparts due to the regular arrangement of functional groups. rsc.orgmdpi.com

| Copolymer Type | Potential Comonomers | Polymerization Technique | Key Characteristics |

| Random | Styrene, Methyl Methacrylate | Free Radical, RAFT | Statistical distribution of monomer units |

| Alternating | Maleic Anhydride, N-substituted Maleimides | RAFT, Complex-Radical | Regular A-B-A-B monomer sequence |

Block Copolymer Architectures Utilizing this compound

Block copolymers are comprised of two or more long sequences or "blocks" of different homopolymers. The synthesis of block copolymers containing this compound can be achieved through controlled/"living" polymerization techniques, which allow for the sequential addition of different monomers.

Methods like Atom Transfer Radical Polymerization (ATRP) and RAFT are particularly well-suited for this purpose. nih.gov A typical synthesis would involve first polymerizing a different vinyl monomer, such as styrene, to create a "macroinitiator" or "macro-RAFT agent". nih.govresearchgate.net This polymer chain remains active at its end and can then initiate the polymerization of this compound, leading to the formation of a diblock copolymer. This process can be extended to create triblock or multiblock architectures. nih.gov

For example, block copolymers of polystyrene and poly(4-vinyl phenol) have been successfully synthesized. ustc.edu.cn This demonstrates the feasibility of incorporating the phenolic functionality, central to this compound, into well-defined block structures. The synthesis of block copolymers containing liquid crystalline polyesters derived from 4-hydroxybenzoate has also been reported, indicating the potential for creating highly ordered materials. orientjchem.org The distinct blocks can phase-separate on a nanometer scale, leading to the formation of various morphologies (e.g., lamellae, cylinders, spheres) which are of interest for a wide range of applications. nih.gov

| Block Copolymer Architecture | Synthetic Strategy | Potential Block Segments | Resulting Properties |

| A-B Diblock | Sequential monomer addition via RAFT or ATRP | Polystyrene, Poly(methyl methacrylate) | Nanoscale phase separation, formation of ordered domains |

| A-B-A Triblock | Use of a bifunctional initiator or sequential addition | Poly(ethylene glycol), Polystyrene | Thermoplastic elastomeric behavior, unique solution properties |

Graft Copolymer Synthesis and Characterization

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. nih.gov There are three main strategies for synthesizing graft copolymers that can be applied to this compound: "grafting onto," "grafting from," and "grafting through."

In the "grafting from" approach, the main polymer backbone is first synthesized with initiator sites along its chain. These sites are then used to initiate the polymerization of a second monomer, growing the grafts from the backbone. For this compound, the phenolic hydroxyl group could be modified to act as an initiator for ring-opening polymerization of cyclic esters like ε-caprolactone, resulting in a poly(this compound) backbone with polyester (B1180765) grafts.

The "grafting onto" method involves reacting pre-formed polymer chains with functional groups on a polymer backbone. For example, a polymer with reactive side chains could be reacted with a homopolymer of this compound that has a reactive end group.

The "grafting through" technique involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). An this compound macromonomer could be synthesized and then copolymerized with another vinyl monomer to form a graft copolymer. mdpi.com

A study on the graft polymerization of vinyl benzoate onto a polyurethane backbone demonstrated improved mechanical and shape memory properties, highlighting the potential for functionalizing existing polymers with benzoate-containing monomers. researchgate.net Radiation-induced graft copolymerization is another powerful technique for grafting vinyl monomers onto various substrates. researchgate.netecnu.edu.cn

| Grafting Strategy | Description | Example with this compound |

| Grafting From | Initiating polymerization of a second monomer from the backbone | Modifying the hydroxyl group of poly(this compound) to initiate polymerization of another monomer. |

| Grafting Onto | Attaching pre-formed polymer chains to a backbone | Reacting an end-functionalized poly(this compound) with a reactive polymer backbone. |

| Grafting Through | Copolymerizing a monomer with a macromonomer | Synthesizing an this compound macromonomer and copolymerizing it with another vinyl monomer. |

Functional Polymers and Advanced Architectures

Synthesis of Star and Dendritic Polymers Incorporating this compound Units

Star Polymers: Star polymers consist of several linear polymer chains linked to a central core. researchgate.net The synthesis of star polymers can be achieved through two primary methods: "arm-first" and "core-first". nih.govrsc.org

In the "arm-first" approach, linear polymer arms are synthesized first using a living polymerization technique. These living polymer chains, which could be poly(this compound), are then reacted with a multifunctional linking agent to form the star polymer. nih.gov

The "core-first" method involves using a multifunctional initiator from which the polymer arms are grown simultaneously. A core molecule with multiple initiating sites would be used to initiate the polymerization of this compound, resulting in a star-shaped polymer. psu.edu

Dendritic Polymers: Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules. Dendrimers are perfectly branched with a well-defined structure, while hyperbranched polymers have a more random branching pattern. thno.org The synthesis of dendrimers is a stepwise process, either divergent (growing from the core outwards) or convergent (synthesizing the branches first and then attaching them to a core). mdpi.comscielo.org A patent describes the synthesis of dendritic polymers from hydroxystyrene (B8347415) derivatives, which are structurally analogous to this compound, suggesting that similar synthetic strategies could be employed. google.com The high density of functional groups (the hydroxyl group of the benzoate moiety) on the periphery of such dendritic structures would make them interesting candidates for applications in catalysis and sensing.

Polymer Networks and Cross-linked Materials

This compound is a suitable monomer for the creation of polymer networks and cross-linked materials due to its polymerizable vinyl group and its functional phenolic hydroxyl group. Cross-linking creates a three-dimensional network structure, which generally enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. specialchem.com

Cross-linking can be achieved in several ways. One method is to copolymerize this compound with a multifunctional monomer that has two or more polymerizable groups, such as divinylbenzene (B73037) or ethylene (B1197577) glycol dimethacrylate. google.com This creates covalent cross-links during the polymerization process itself.

Alternatively, the phenolic hydroxyl groups on the poly(this compound) chains can be used for post-polymerization cross-linking. These hydroxyl groups can react with various cross-linking agents, such as aldehydes, isocyanates, or epoxides, to form a stable network. specialchem.comgoogle.com The density of the cross-links can be controlled by the amount of cross-linking agent used, allowing for the tuning of the material's properties from a soft gel to a rigid thermoset. rsc.org

Responsive Polymers and Stimuli-Responsive Materials (e.g., pH, temperature, light)

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their environment. nih.govrsc.org The chemical structure of this compound, specifically the phenolic hydroxyl group, makes it an excellent candidate for creating pH-responsive polymers.

pH-Responsive Materials: The phenolic hydroxyl group has an acidic proton. In aqueous solutions, the state of this group (protonated or deprotonated) will depend on the pH of the solution. mdpi.com At pH values below its pKa, the hydroxyl group will be protonated and largely non-ionic. At pH values above its pKa, the group will deprotonate to form a phenoxide anion. This change from a neutral to a charged state can induce significant changes in the polymer's conformation and solubility. For example, a polymer that is collapsed and hydrophobic at low pH may become extended and hydrophilic at high pH due to electrostatic repulsion between the charged phenoxide groups. rsc.orgmdpi.com This property can be used to design nanoparticles that release a payload in response to a specific pH change. nih.govrsc.org

Light-Responsive Materials: To impart light sensitivity, this compound could be copolymerized with monomers containing photo-responsive groups like azobenzene (B91143) or spiropyran. rsc.org These groups undergo reversible isomerization upon exposure to specific wavelengths of light, which can trigger changes in the polymer's properties.

| Stimulus | Responsive Moiety | Mechanism of Response | Potential Application |

| pH | Phenolic Hydroxyl Group | Protonation/deprotonation leading to changes in charge and solubility. mdpi.com | pH-triggered drug release, sensors. |

| Temperature | Copolymerized with NIPAAm | Change in polymer-solvent interactions leading to a phase transition (LCST). researchgate.net | Smart surfaces for cell culture, injectable hydrogels. |

| Light | Copolymerized with Azobenzene | Photoisomerization leading to conformational changes. rsc.org | Photo-controlled actuators, rewritable optical materials. |

Incorporation into Liquid Crystalline Polymers

The incorporation of rigid, rod-like molecular units, known as mesogens, into a polymer structure can induce liquid crystalline (LC) behavior, leading to materials with a unique combination of fluid-like processability and solid-like molecular order. These liquid crystalline polymers (LCPs) are broadly classified into main-chain LCPs (MCLCPs), where the mesogens form the polymer backbone, and side-chain LCPs (SCLCPs), where the mesogens are attached as pendant groups to a flexible polymer backbone. medcraveebooks.com

This compound, with its inherent rigid phenyl benzoate group, is a prime candidate to act as a mesogenic unit. While extensive research has focused on main-chain thermotropic LCPs derived from monomers like 4-hydroxybenzoic acid (HBA) mdpi.commdpi.comresearchgate.net, the vinyl functionality of this compound makes it particularly suited for the synthesis of side-chain liquid crystalline polymers via chain-growth polymerization.

In a hypothetical SCLCP synthesis, this compound would serve as the monomer. The polymerization of its vinyl group would create a flexible polymer backbone, likely based on polystyrene, from which the phenyl benzoate mesogens are appended. The tendency of these rigid side groups to align in a preferred direction would be responsible for the formation of liquid crystalline phases, such as nematic or smectic phases. mdpi.com The structure of such a polymer is depicted below.

The properties of the resulting SCLCP, including the type of mesophase and the temperature range of its stability, would be influenced by several factors:

Polymer Backbone Flexibility: The inherent flexibility of the poly(ethenyl) backbone allows the pendant mesogenic groups the motional freedom to self-organize.

Mesogen Structure: The length, rigidity, and polarity of the phenyl benzoate group are critical for establishing and maintaining liquid crystalline order.

Spacer Length: While not intrinsically present in the this compound monomer, a flexible spacer could be incorporated between the backbone and the mesogen to decouple their motions, often leading to more well-defined LC phases. This would require modification of the initial monomer.

Analogous systems, such as vinyl polymers with benzoxazole (B165842) side groups or those derived from other functionalized styrene monomers, have been shown to exhibit thermotropic liquid crystalline behavior. nih.gov For instance, studies on copolymers of 4-vinylphenol (B1222589) have demonstrated that the introduction of specific functional groups can significantly influence the polymer's properties. researchgate.net The synthesis would typically proceed via free-radical or controlled radical polymerization techniques, which are well-suited for vinyl monomers.

Post-Polymerization Modification Strategies of Derived Polymers

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. rsc.org Polymers derived from this compound, essentially poly(this compound), possess versatile reactive handles that allow for a wide range of chemical transformations. The primary sites for modification are the ester linkage and the terminal phenolic hydroxyl group.

A key modification strategy involves the hydrolysis of the benzoate ester group to yield poly(4-vinylphenol), also known as poly(4-hydroxystyrene). google.comwikipedia.org This transformation is significant because 4-vinylphenol monomer is unstable and prone to spontaneous polymerization, making its direct, controlled polymerization challenging. google.com By polymerizing the stable, protected monomer (this compound or its common analog, 4-acetoxystyrene) and subsequently removing the protecting group, well-defined poly(4-vinylphenol) architectures can be achieved. researchgate.netacs.org